3-(3-Fluorophenyl)-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine
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Overview
Description
3-(3-Fluorophenyl)-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a fluorophenyl group, a pyrazine-carbonyl-pyrrolidinyl moiety, and a methoxy-pyridazine core, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where the fluorophenyl group is introduced to the pyridazine core. The pyrazine-carbonyl-pyrrolidinyl moiety is then attached through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3-Fluorophenyl)-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Fluorophenyl)-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyrimidine
- 3-(3-Fluorophenyl)-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyrazole
Uniqueness
Compared to similar compounds, 3-(3-Fluorophenyl)-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C20H18FN5O2 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
[3-[[6-(3-fluorophenyl)pyridazin-3-yl]oxymethyl]pyrrolidin-1-yl]-pyrazin-2-ylmethanone |
InChI |
InChI=1S/C20H18FN5O2/c21-16-3-1-2-15(10-16)17-4-5-19(25-24-17)28-13-14-6-9-26(12-14)20(27)18-11-22-7-8-23-18/h1-5,7-8,10-11,14H,6,9,12-13H2 |
InChI Key |
IKDWFFMAVZTNRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1COC2=NN=C(C=C2)C3=CC(=CC=C3)F)C(=O)C4=NC=CN=C4 |
Origin of Product |
United States |
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